5-(5-cyanopyridin-2-yl)-N-[(4-methoxyphenyl)methyl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide
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Description
5-(5-cyanopyridin-2-yl)-N-[(4-methoxyphenyl)methyl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.18517499 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 5-(5-cyanopyridin-2-yl)-N-[(4-methoxyphenyl)methyl]-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide is the PD-1/PD-L1 interaction . This interaction plays a crucial role in the immune system by regulating the immune response and preventing autoimmunity. By inhibiting this interaction, the compound aims to enhance the body’s immune response against cancer cells .
Mode of Action
The compound binds to the PD-L1 protein, preventing it from interacting with the PD-1 receptor on T-cells. This blockade releases the “brakes” on the immune system, allowing T-cells to attack cancer cells more effectively. The binding of the compound to PD-L1 is facilitated by its unique structure, which fits into the binding pocket of PD-L1, thereby inhibiting its function .
Biochemical Pathways
By inhibiting the PD-1/PD-L1 interaction, the compound affects several downstream pathways:
- Immune Memory Formation : The immune system may develop a memory response, providing long-term protection against cancer recurrence .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
- Excretion : It is excreted mainly via the kidneys, with a half-life that supports sustained inhibition of PD-L1 .
Result of Action
At the molecular level, the compound’s action results in the disruption of the PD-1/PD-L1 interaction, leading to:
Action Environment
Environmental factors can significantly influence the compound’s action:
Properties
IUPAC Name |
5-(5-cyanopyridin-2-yl)-N-[(4-methoxyphenyl)methyl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-28-18-5-2-15(3-6-18)11-24-21(27)26-9-8-17-13-25(14-19(17)26)20-7-4-16(10-22)12-23-20/h2-7,12,17,19H,8-9,11,13-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRNYYWSCIDQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.